molecular formula C11H20O3 B13544925 Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate

Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate

Cat. No.: B13544925
M. Wt: 200.27 g/mol
InChI Key: MOOZHQIEHKMNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: The major products include 2-(4-ethylcyclohexyl)-2-oxoacetic acid or 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid.

    Reduction: The major product is 2-(4-ethylcyclohexyl)-2-hydroxyethanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyacetate moiety can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclohexyl-2-hydroxyacetate
  • Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetate
  • Methyl 2-(4-isopropylcyclohexyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is unique due to the presence of the ethyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate

InChI

InChI=1S/C11H20O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10,12H,3-7H2,1-2H3

InChI Key

MOOZHQIEHKMNIL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.